1,2-Dibutyl acetylcitrate
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Overview
Description
1,2-Dibutyl acetylcitrate is an organic compound with the molecular formula C16H26O8. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups, and one of the carboxyl groups is esterified with an acetyl group . This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol and acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid, butanol, and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the ester groups are oxidized to carboxylic acids.
Substitution: The ester groups in this compound can be substituted with other alkyl or acyl groups under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine).
Major Products Formed:
Hydrolysis: Citric acid, butanol, and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various alkyl or acyl esters.
Scientific Research Applications
1,2-Dibutyl acetylcitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dibutyl acetylcitrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it is believed to exert its effects through interactions with cellular membranes and proteins, enhancing the permeability and stability of drug delivery systems .
Comparison with Similar Compounds
Acetyl tributyl citrate (ATBC): Another citrate-based plasticizer with similar properties but different esterification patterns.
Tributyl citrate (TBC): A non-acetylated version of ATBC, used in similar applications.
Acetyl triethyl citrate (ATEC): A citrate ester with shorter alkyl chains, offering different plasticizing properties.
Uniqueness: 1,2-Dibutyl acetylcitrate is unique due to its specific esterification pattern, which provides a balance between flexibility and stability. Its biodegradability and low toxicity make it an attractive alternative to traditional phthalate plasticizers .
Properties
Molecular Formula |
C16H26O8 |
---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19) |
InChI Key |
IFTDWIBTXLYNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C |
Origin of Product |
United States |
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